

Berlinite: A Technical Guide to its Natural Occurrence and Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Berlinite**

Cat. No.: **B1174126**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphate mineral **berlinite** (AlPO_4), focusing on its natural occurrence, geological formation, and synthetic preparation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this unique mineral and its synthetic analogues.

Natural Occurrence

Berlinite is a relatively rare mineral, first identified in 1868 at the Västanå iron mine in Scania, Sweden, and named in honor of Nils Johan Berlin, a professor at Lund University.^[1] Its occurrences are typically associated with high-temperature geological environments.

Geological Environments

The primary geological settings for natural **berlinite** are high-temperature hydrothermal or metasomatic deposits.^{[1][2]} It is also found in granite pegmatites.^[1] A notable and unusual occurrence is in the Cioclovina Cave in Romania, where it is found in phosphate-rich sediments that have undergone natural heating, likely due to the in-situ combustion of guano.^{[3][4]}

Global Distribution

Natural deposits of **berlinite** have been documented in several locations worldwide, including:

- Australia: Mount Perry in Queensland and the Paddy's River copper mine in the Brindabella Mountains.[1][3]
- Brazil: The Sapucaia pegmatite mine in Minas Gerais.[3]
- Germany: Ehrenfriedersdorf pegmatite in the Erzgebirge.[5]
- Romania: Cioclovina Cave in the Sureanu Mountains.[3]
- Rwanda: The Buranga and Rusororo pegmatites in the Gatumba district.[3]
- Sweden: The Västanå mine near Näsum, Skåne, and at Hålsjöberg, Värmland.[3]
- United States: Arizona.[6]

Associated Minerals

Berlinite is often found in association with a variety of other minerals, which can provide clues to its formation conditions. In granite pegmatites, associated minerals include augelite, attakolite, kyanite, pyrophyllite, scorzalite, lazulite, gatumbaite, burangaite, amblygonite, phosphosiderite, purpurite, apatite, muscovite, quartz, and hematite.[1][3] At the Paddy's River copper mine in Australia, it co-occurs with alunite, aragonite, colophane, crandallite, francoanellite, gypsum, huntite, hydromagnesite, leucophosphite, nesquehonite, niter, and nitrocalcite.[1][3]

Formation of Berlinite

The formation of **berlinite**, both naturally and synthetically, is intrinsically linked to high-temperature conditions. It is isostructural with quartz, exhibiting a low-temperature α -quartz structure and a high-temperature β -quartz structure.[1][7]

Natural Formation Conditions

The presence of **berlinite** in high-temperature hydrothermal and metasomatic deposits, as well as in pegmatites, suggests its formation from aluminum and phosphate-rich fluids at elevated temperatures and pressures. In the Ehrenfriedersdorf pegmatite, for instance, **berlinite** is considered a primary phosphate that formed at temperatures between 500 and 600°C and a

pressure of about 1 kbar.^[5] The unique occurrence in the Cioclovina Cave is attributed to the heating of phosphate-bearing clay sediments.^[3]

Synthetic Formation

The synthesis of **berlinite** has been a subject of research interest, particularly for its piezoelectric properties. The primary method for growing single crystals is through hydrothermal synthesis, which mimics its natural formation environment.

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. For **berlinite**, this process typically utilizes an autoclave, a specialized pressure vessel.

Quantitative Data

The following tables summarize key quantitative data related to the physical and crystallographic properties of **berlinite**, as well as the conditions for its synthesis.

Property	Value
Chemical Formula	AlPO ₄
Crystal System	Trigonal
Space Group	P3 ₁ 21, P3 ₂ 21
Unit Cell Parameters	$a = 4.941 \text{ \AA}$, $c = 10.94 \text{ \AA}$
Mohs Hardness	6.5
Specific Gravity	2.64–2.66
Refractive Index	$n\omega = 1.524$, $n\epsilon = 1.532$
Birefringence	$\delta = 0.008$
Color	Colorless, grayish, or pale pink
Luster	Vitreous

Table 1: Physical and Crystallographic Properties of **Berlinite**.^[1]

Parameter	Value
Synthesis Method	Hydrothermal
Temperature Range	150°C to >300°C
Solvent	Phosphoric acid or Sulfuric acid solution
Starting Materials	Hydrated alumina, Phosphoric acid, Aluminum sulfate

Table 2: General Conditions for Hydrothermal Synthesis of **Berlinite**.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis of high-quality **berlinite** crystals. The following protocols are synthesized from various cited research efforts.

Hydrothermal Growth of Berlinite in a Phosphoric Acid Medium

This method utilizes the retrograde solubility of AlPO_4 in phosphoric acid, where solubility decreases with increasing temperature.

Apparatus:

- High-pressure autoclave with a silver or Teflon liner.
- Temperature control system capable of creating a temperature gradient.

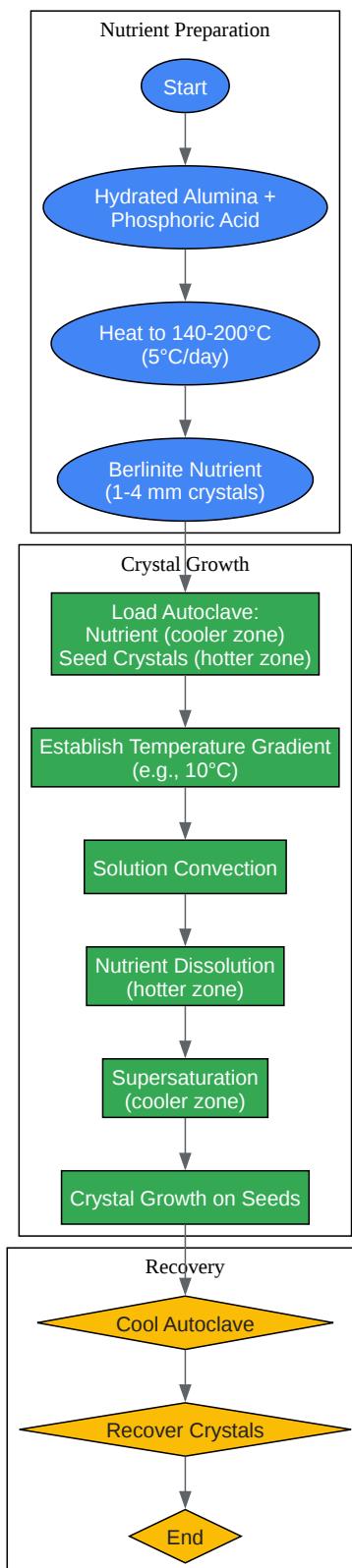
Procedure:

- Nutrient Preparation: Prepare the nutrient material by reacting hydrated alumina with phosphoric acid in a sealed silver liner. The mixture is heated from 140°C to 200°C at a rate of 5°C per day with a temperature gradient of 15°C. The resulting small AlPO_4 crystals are sieved to a size of 1-4 mm.
- Autoclave Setup: Place the prepared **berlinite** nutrient in the cooler, upper section of the autoclave liner. Seed crystals of **berlinite** are positioned in the hotter, lower section. A baffle

with approximately 20% open area separates the two sections.

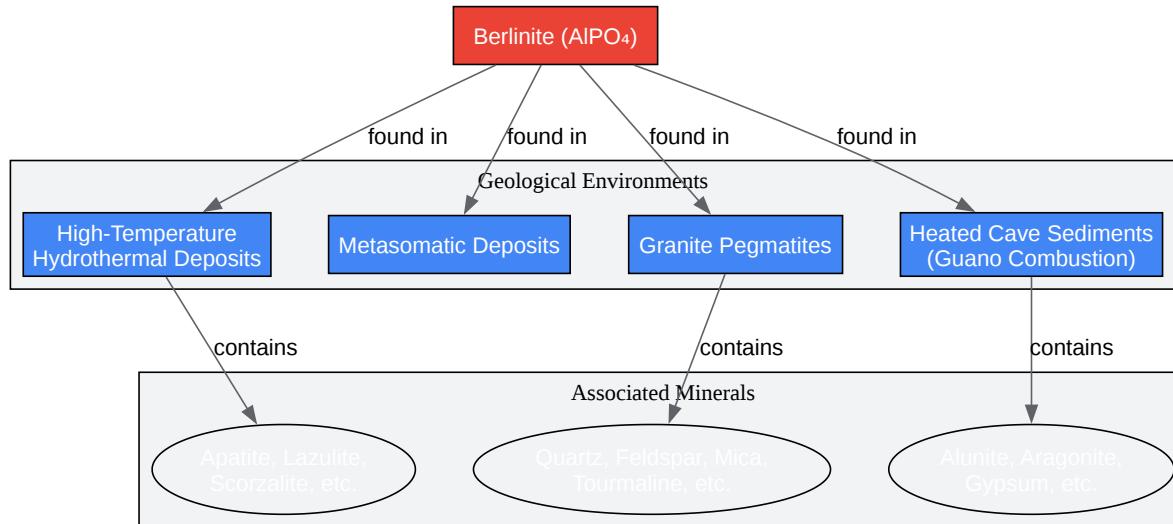
- Growth Conditions:
 - Constant Temperature Gradient Method: Maintain a constant temperature gradient (e.g., 10°C) between the nutrient and seed zones within a temperature range of 140-200°C.
 - Increasing Temperature Method: Gradually increase the temperature of the autoclave at a rate of about 5°C per day over the range of 140-200°C.
- Crystallization: The temperature gradient drives the convection of the phosphoric acid solution. The solution becomes saturated with AlPO₄ in the hotter nutrient zone and then moves to the cooler seed zone, where it becomes supersaturated, leading to the growth of **berlinite** crystals on the seeds.
- Cooling and Crystal Recovery: After the desired growth period, the autoclave is cooled down, and the newly grown **berlinite** crystals are recovered.

Low-Temperature Synthesis of Berlinite-Bonded Alumina Ceramics


This protocol describes a method for synthesizing **berlinite** at a relatively lower temperature.

Procedure:

- A mixture of Al₂O₃ and H₃PO₄ solution is cured hydrothermally at temperatures between 130°C and 150°C.[6]
- Differential thermal analysis indicates that a chemical reaction begins at a minimum temperature of 118°C.[3]
- This process leads to the formation of a hard and dense **berlinite**-bonded alumina ceramic. [6]


Visualizations

The following diagrams illustrate the key workflows and relationships in the formation and synthesis of **berlinite**.

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrothermal synthesis of **berlinitite** crystals.

[Click to download full resolution via product page](#)

Caption: Relationships of **berlinites**'s natural occurrences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Berlinites Mineral Data webmineral.com
- 3. osti.gov [osti.gov]
- 4. Berlinites - Wikipedia en.wikipedia.org

- 5. researchgate.net [researchgate.net]
- 6. Low-temperature synthesis of berlinitite-bonded alumina ceramics [inis.iaea.org]
- 7. US4990217A - Process for the preparation of berlinitite crystals with high Q factor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Berlinitite: A Technical Guide to its Natural Occurrence and Formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174126#natural-occurrence-and-formation-of-berlinitite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com